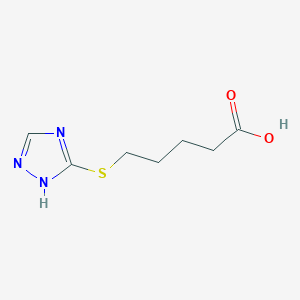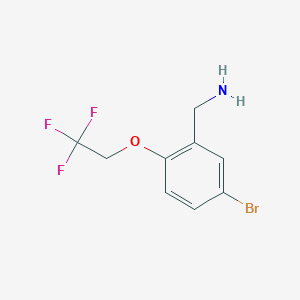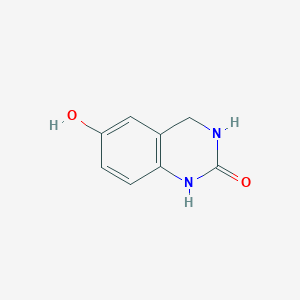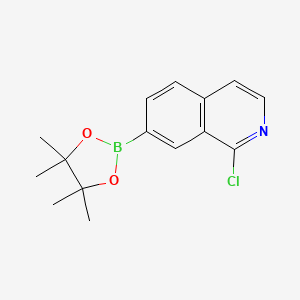
1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
説明
The compound “1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 7-position and a chlorine atom at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be expected to have an isoquinoline core, with a chlorine atom substituted at the 1-position and a boronate ester group substituted at the 7-position . The boronate ester group is likely to be a tetrahedral boron center with two oxygen atoms and two methyl groups .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often used in cross-coupling reactions . The boronate ester group can act as a nucleophile in these reactions, coupling with electrophiles in the presence of a palladium catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on the characteristics of the isoquinoline core and the boronate ester and chlorine substituents . For example, the presence of the boronate ester could make the compound more reactive in cross-coupling reactions .
将来の方向性
The use of boronate esters in cross-coupling reactions is a rapidly developing field, with potential applications in the synthesis of complex organic molecules . Compounds like “1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline” could therefore have interesting applications in future synthetic chemistry research .
作用機序
Target of Action
Compounds with similar structures, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
It is known that compounds containing a dioxaborolane group can participate in borylation reactions . This involves the addition of a boron atom to organic compounds, which can significantly alter their chemical properties and reactivity.
Biochemical Pathways
The borylation reactions it participates in can lead to the formation of new compounds with different biochemical properties .
Pharmacokinetics
Its molecular weight of 32860 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The introduction of a boron atom through borylation can significantly alter the properties of the target molecule, potentially leading to changes in its biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound is typically stored at room temperature , suggesting that it is stable under normal conditions.
特性
IUPAC Name |
1-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-18-13(17)12(10)9-11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTLTEUDOYTYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




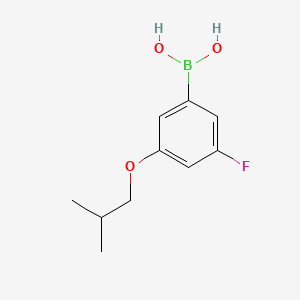
![N-[2-(3-Bromophenyl)ethyl]-N-methylamine](/img/structure/B1387096.png)
![N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride](/img/structure/B1387098.png)


![[2-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1387106.png)
![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)
![[4-(3-Fluorophenoxy)phenyl]methanol](/img/structure/B1387108.png)
